7-[({5-[(4-CHLORO-2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Overview
Description
The compound “7-[({5-[(4-CHLORO-2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID” is a complex organic molecule that features multiple functional groups, including a furan ring, a thiadiazole ring, and a bicyclic β-lactam structure. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the furan and thiadiazole rings, followed by their attachment to the bicyclic β-lactam core. Typical reaction conditions might include:
Formation of the furan ring: This could involve the cyclization of a suitable precursor under acidic or basic conditions.
Formation of the thiadiazole ring: This might be achieved through the reaction of a thioamide with a diazotizing agent.
Attachment to the β-lactam core: This step could involve nucleophilic substitution reactions to attach the furan and thiadiazole rings to the β-lactam core.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. This might include the use of continuous flow reactors and other advanced techniques to improve efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The furan and thiadiazole rings might be susceptible to oxidation under certain conditions.
Reduction: The β-lactam ring could be reduced to form a more stable amine derivative.
Substitution: The chlorine atom on the phenyl ring could be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophiles such as amines or thiols might be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions used but might include oxidized derivatives, reduced amines, and substituted phenyl derivatives.
Scientific Research Applications
The compound could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its molecular targets.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of the compound would depend on its specific biological targets. It might interact with enzymes or receptors in the body, leading to changes in cellular processes. The β-lactam ring, for example, is known to inhibit certain bacterial enzymes, making it a potential antibiotic.
Comparison with Similar Compounds
Similar Compounds
Penicillins: These also contain a β-lactam ring and are used as antibiotics.
Cephalosporins: Another class of β-lactam antibiotics with a similar core structure.
Thiadiazoles: Compounds containing the thiadiazole ring, which have various biological activities.
Uniqueness
The unique combination of functional groups in the compound might give it distinct properties compared to other similar compounds, potentially leading to unique biological activities or chemical reactivity.
Properties
IUPAC Name |
7-[[5-[(4-chloro-5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-carbonyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClN4O6S3/c1-12(2)17-8-18(28)13(3)7-20(17)37-9-16-5-6-19(38-16)23(33)29-21-24(34)32-22(26(35)36)15(10-39-25(21)32)11-40-27-31-30-14(4)41-27/h5-8,12,21,25H,9-11H2,1-4H3,(H,29,33)(H,35,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBQTJOYKWQCFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OCC2=CC=C(O2)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=C(S5)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN4O6S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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